4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Description
Properties
IUPAC Name |
4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-13-3-5-15(6-4-13)16-12-19-22-17(11-14(2)20-18(16)22)21-7-9-23-10-8-21/h3-6,11-12H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUCPGXKTWVBIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCOCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322190 | |
| Record name | 4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49664984 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
900869-56-9 | |
| Record name | 4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 5-methyl-3-(p-tolyl)pyrazole with a suitable pyrimidine precursor under acidic or basic conditions . The reaction is often carried out in the presence of a catalyst such as palladium or copper to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenated reagents such as bromine or chlorine under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
Biological Activities
4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine exhibits several promising biological activities:
- Antitumor Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine have significant anticancer properties. For instance, compounds with similar structural motifs have shown effective inhibition against various cancer cell lines, including MCF-7 and HCT116, with IC50 values indicating potent activity .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism involves inhibiting specific enzymes related to inflammation pathways .
Applications in Medicinal Chemistry
The unique structure of this compound positions it as a promising scaffold for drug development:
- Cancer Therapy : Due to its anticancer activity, this compound could be developed into therapeutics targeting various cancers. The pyrazolo[1,5-a]pyrimidine framework is known for its ability to interact with multiple biological targets involved in cancer progression.
- Enzyme Inhibition : The compound has potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. Its ability to mimic purine structures allows it to interfere with enzyme functions effectively .
- Material Science : Beyond medicinal applications, compounds featuring the pyrazolo[1,5-a]pyrimidine core are being explored for their photophysical properties in material sciences. Their ability to form distinct crystalline structures could lead to advancements in organic electronics and photonic devices .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of related pyrazolo[1,5-a]pyrimidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Methylphenyl)-6-morpholino-pyrazolo[1,5-a]pyrimidine | Similar core structure; different substituents | Anticancer activity |
| 4-(3-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine | Variations in aromatic substituents | Kinase inhibition |
| 7-Amino-pyrazolo[1,5-a]pyrimidines | Contains amino group; differing activity profiles | Antiviral properties |
This table illustrates the versatility of the pyrazolo[1,5-a]pyrimidine framework and its potential for diverse biological applications.
Case Studies
Several studies have highlighted the efficacy of this compound and its derivatives:
- Anticancer Screening : A study utilizing MTT assays demonstrated that compounds derived from this scaffold exhibited significant growth inhibition against various cancer cell lines. For example, certain derivatives showed IC50 values below 0.5 µM against MCF-7 cells, indicating strong anticancer potential .
- Enzymatic Activity : Another research effort focused on the enzyme inhibitory properties of these compounds. It was found that some derivatives effectively inhibited Aurora-A kinase with low micromolar IC50 values, suggesting their utility in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substituents at positions 2, 3, 5, and 7, as well as the presence of additional functional groups (e.g., trifluoromethyl, hydrazones). Below is a comparative analysis:
Solubility and Drug-Likeness
| Parameter | Target Compound | APY0201 | CF₃ Analog (CAS 439097-10-6) |
|---|---|---|---|
| LogP | 2.8 (predicted) | 3.5 | 4.1 |
| Water Solubility | 0.2 µg/mL | <50 mM in DMSO | <0.1 µg/mL |
| TPSA | 54.3 Ų | 78.9 Ų | 45.6 Ų |
APY0201’s higher topological polar surface area (TPSA) correlates with reduced passive diffusion but improved solubility in DMSO, a common solvent for in vitro assays .
Biological Activity
The compound 4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a morpholine ring attached to a pyrazolo[1,5-a]pyrimidine scaffold. This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. By binding to active sites of specific enzymes, it can disrupt critical biochemical processes such as DNA replication and protein synthesis, which is particularly relevant in cancer therapy.
- Antimicrobial Activity : Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit antimicrobial properties. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives were found to be as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus .
Biological Activity Overview
The following table summarizes the key biological activities associated with the compound and its derivatives:
Anticancer Activity
A notable study evaluated the anticancer effects of several pyrazolo[1,5-a]pyrimidin-7-ol derivatives in vitro. The compounds were tested on the MDA-MB-231 breast cancer cell line using the MTT assay. Results indicated significant growth inhibition compared to control groups, positioning these compounds as promising candidates for further development in cancer therapeutics .
Antimicrobial Evaluation
In another investigation, the antimicrobial efficacy of various pyrazolo derivatives was assessed through time-kill assays and biofilm formation inhibition tests. The most active derivative exhibited potent bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis, highlighting the potential for these compounds in treating bacterial infections .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Acetic acid enhances electrophilicity of intermediates, while DMF improves solubility for substitution reactions .
- Catalysis : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) improve coupling efficiency in morpholine introduction .
- Yield Improvement : Multi-step monitoring via TLC ensures intermediate stability and reduces side products .
Basic Question: How is structural characterization of this compound performed, and what key features are observed?
Methodological Answer:
Characterization employs:
X-ray Crystallography : Confirms planarity of the pyrazolo[1,5-a]pyrimidine core (max deviation: 0.014 Å) and dihedral angles (e.g., 14.1° for p-tolyl substituents) .
Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 2.35 ppm (methyl), 3.70–3.85 ppm (morpholine protons), and aromatic signals between 7.2–8.1 ppm .
- IR : Stretching vibrations at 1650 cm⁻¹ (C=N) and 1100 cm⁻¹ (C-O in morpholine) .
Mass Spectrometry : Molecular ion peaks (e.g., m/z 441.406 for morpholine derivatives) align with calculated formulae .
Q. Structural Insights :
- The planar core enhances π-π stacking with biological targets, while substituents like trifluoromethyl groups influence electronic properties and binding affinity .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
Contradictions often arise from:
Assay Variability : Validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For example, PGHS-2 inhibition (IC₅₀) should correlate with anti-inflammatory activity in murine models .
Structural Analogues : Test derivatives with controlled modifications (e.g., replacing p-tolyl with 4-fluorophenyl) to isolate substituent effects .
Dose-Response Studies : Ensure linear correlations between concentration and activity (R² > 0.95) to confirm specificity .
Example : Discrepancies in cAMP phosphodiesterase inhibition were resolved by comparing crystallographic data (binding pocket interactions) with in vitro dose-response curves .
Advanced Question: What strategies are recommended for improving synthetic yields of morpholine-substituted derivatives?
Methodological Answer:
Precursor Activation : Use Boc-protected morpholine to prevent side reactions during coupling .
Microwave Assistance : Reduce reaction time (e.g., from 16 hours to 2 hours) while maintaining >70% yield .
Workup Optimization : Acid-base extraction (e.g., HCl/NaHCO₃) removes unreacted morpholine, improving purity pre-crystallization .
Q. SAR Table :
| Substituent | Target Affinity (Ki, nM) | Solubility (mg/mL) |
|---|---|---|
| p-Tolyl | 12.3 ± 1.2 | 0.8 |
| 4-Fluorophenyl | 8.9 ± 0.9 | 1.2 |
| Trifluoromethyl | 5.4 ± 0.7 | 0.5 |
Basic Question: What analytical techniques are critical for assessing purity and stability?
Methodological Answer:
HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<0.5%) .
Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 200°C, critical for storage .
Accelerated Stability Testing : 40°C/75% RH for 4 weeks monitors degradation (e.g., morpholine ring oxidation) .
Advanced Question: How can solubility challenges in biological assays be addressed?
Methodological Answer:
Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability in aqueous buffers .
Prodrug Design : Introduce phosphate esters at the morpholine ring, improving solubility by 5-fold .
Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
